Cas no 13424-56-1 (Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester)
![Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester structure](https://it.kuujia.com/scimg/cas/13424-56-1x500.png)
13424-56-1 structure
Nome del prodotto:Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester
Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester
- 1,4'-Bipiperidine-4-carboxylic acid dihydrochloride
- nicotinoylprocaine
- 2-(diethylamino)ethyl 4-[(pyridin-3-ylcarbonyl)amino]benzoate
- 2-Diethylaminoethyl 4-(pyridine-3-carbonylamino)benzoate
- 4-Nicotinoylamino-benzoesaeure-(2-diethylamino-ethylester)
- AC1L4M8X
- AC1Q5MDM
- AR-1C8984
- CTK4B9055
- nicotinoyl-procaine
- SureCN3079077
- 2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate
- 2U2OXG6O70
- SCHEMBL3079077
- DTXSID50158606
- NICOTINOYLPROCAINE [WHO-DD]
- N-nicotinoylprocaine
- D-348
- ATHEROPLEX
- BENZOIC ACID, 4-((3-PYRIDINYLCARBONYL)AMINO)-, 2-(DIETHYLAMINO)ETHYL ESTER
- BENZOIC ACID, P-NICOTINAMIDO-, 2-(DIETHYLAMINO)ETHYL ESTER
- Q27255595
- Nicotinoyl procaine
- NS00005638
- UNII-2U2OXG6O70
- 13424-56-1
-
- Inchi: InChI=1S/C19H23N3O3/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)
- Chiave InChI: NTPIQBSWTZGMTC-UHFFFAOYSA-N
- Sorrisi: CCN(CCOC(C1C=CC(NC(C2C=CC=NC=2)=O)=CC=1)=O)CC
Proprietà calcolate
- Massa esatta: 341.17409
- Massa monoisotopica: 341.173942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 9
- Complessità: 418
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.5
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 434.5°Cat760mmHg
- Punto di infiammabilità: 216.6°C
- Indice di rifrazione: 1.589
- PSA: 71.53
Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester Letteratura correlata
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
13424-56-1 (Benzoic acid,4-[(3-pyridinylcarbonyl)amino]-, 2-(diethylamino)ethyl ester) Prodotti correlati
- 2138007-07-3(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione)
- 1105193-28-9(6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one)
- 2248284-63-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(thiophen-3-yl)formamido]acetate)
- 61185-89-5(N-Ethyl-2-phenylethanamine hydrochloride)
- 1252925-49-7(2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide)
- 1554514-74-7(2-(4-Bromo-3-methylphenyl)-1,3-dioxolane)
- 2171684-10-7(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopentanoic acid)
- 2138245-11-9(Butanamide, N-(2,3-dihydro-1H-indol-4-yl)-3-methyl-)
- 2229663-01-6(4-(3-bromo-5-nitrophenyl)but-3-en-2-one)
- 1184125-69-6(Ethyl 2-amino-6-bromo-3-fluorobenzoate)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
